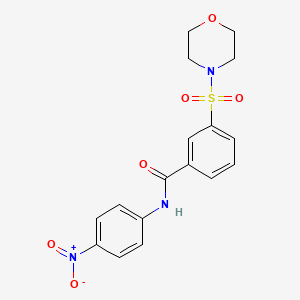

3-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

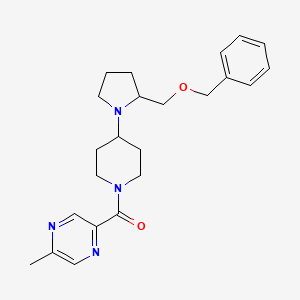

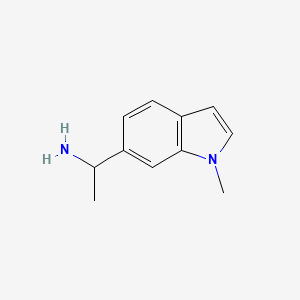

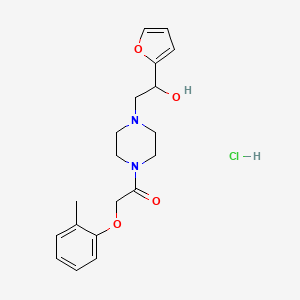

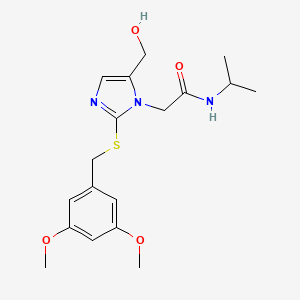

“3-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide” is a chemical compound with the molecular formula C17H17N3O6S . It is widely used in the field of scientific research.

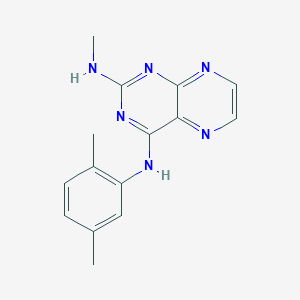

Molecular Structure Analysis

The molecular structure of “3-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide” consists of 17 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, 6 oxygen atoms, and 1 sulfur atom . The exact mass is 391.08380644 g/mol .

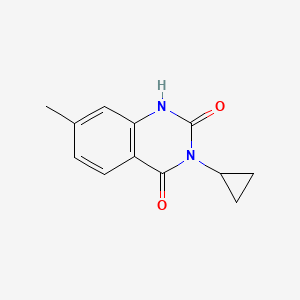

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide” include a molecular weight of 391.4 g/mol, a computed XLogP3-AA of 1.4, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 7, a rotatable bond count of 4, an exact mass of 391.08380644 g/mol, a monoisotopic mass of 391.08380644 g/mol, a topological polar surface area of 130 Ų, a heavy atom count of 27, a formal charge of 0, and a complexity of 630 .

Applications De Recherche Scientifique

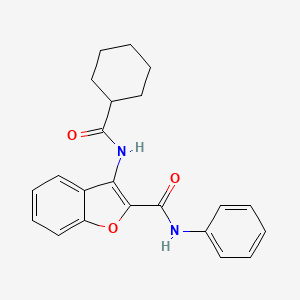

Molecular Structure and Conformation

- A study on a structurally similar compound, N‐(4‐Ethyl‐7‐fluoro‐3‐oxo‐3,4‐dihydro‐2H‐benzo[b][1,4]oxazin‐6‐yl)‐4‐(methylsulfonyl)‐2‐nitrobenzamide, found that its molecular structure is stabilized by both intra- and intermolecular hydrogen bonds, which is significant for understanding the properties and potential applications of similar compounds (Pang et al., 2006).

Synthesis and Reactivity

- The synthesis of antidepressant Befol includes stages relevant to the production of similar benzamide compounds, offering insights into the reactivity and synthesis processes for related compounds (Donskaya et al., 2004).

Crystal Structure Analysis

- Research on 2-Nitro-N-(4-nitrophenyl)benzamide, a compound with structural similarities, provides insights into its crystal structure, which can be critical for understanding the crystallography of related benzamides (Saeed et al., 2008).

Corrosion Inhibition

- N-Phenyl-benzamide derivatives, including N-(4-nitrophenyl) benzamide, have been studied for their corrosion inhibition properties on mild steel, which suggests potential applications of related benzamides in materials science (Mishra et al., 2018).

Pharmacological Potency

- A study on N-(3,4-dimethyl-5-(morpholinosulfonyl)phenyl)-2,2-dimethylbutanamide found it to be a potent and selective CB(2) agonist with moderate in vitro metabolic stability, indicating potential pharmacological applications for related benzamides (Sellitto et al., 2010).

Mécanisme D'action

Target of Action

Compounds with a similar structure, such as p-nitrophenyl hydrazones, have been shown to inhibit cox-2, 5-lox, and h+/k+ atpase . These enzymes play crucial roles in inflammation and gastric acid production .

Mode of Action

4-nitrophenol, a structurally similar compound, has been shown to quench the fluorescence of silicon nanoparticles through the inner filter effect (ife), a flexible and simple signal transfer strategy

Biochemical Pathways

It’s worth noting that 4-nitrophenol can be generated through α-glucosidase-catalyzed hydrolysis of 4-nitrophenyl-α-d-glucopyranoside (npg)

Pharmacokinetics

P-nitrophenyl hydrazones, which are structurally similar compounds, have shown drug-like physicochemical properties and have passed lipinski’s, egan’s, veber’s, muegge’s, and ghose’s rules for drug-like small molecules and orally bioavailable drugs . They also passed the golden triangle’s rule for potent and metabolically stable drugs

Result of Action

The fluorescence assay developed based on the inner filter effect (ife) can precisely assay targets in real samples and is also capable of screening α-glucosidase inhibitors (agis) as drugs as well as assessing their inhibition efficiency

Action Environment

The fluorescence assay developed based on the inner filter effect (ife) is suitable for on-site detection , suggesting that the compound may also be suitable for use in various environments

Propriétés

IUPAC Name |

3-morpholin-4-ylsulfonyl-N-(4-nitrophenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O6S/c21-17(18-14-4-6-15(7-5-14)20(22)23)13-2-1-3-16(12-13)27(24,25)19-8-10-26-11-9-19/h1-7,12H,8-11H2,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKJHUVBTSAWSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364750.png)

![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2364751.png)

![N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2364763.png)

![4-Methyl-6-(4-methylphenyl)-2-[(2-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)